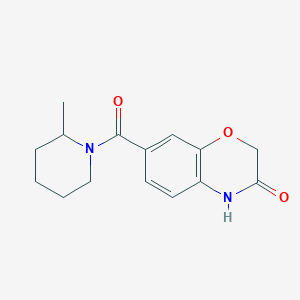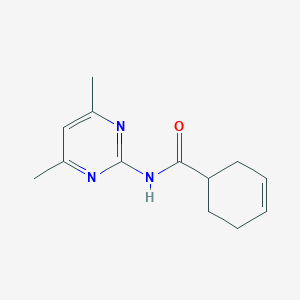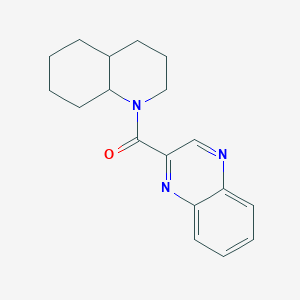![molecular formula C13H16N4O B7515283 N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MTAA has gained significant attention due to its unique chemical structure and its potential applications in various fields of research.
Wirkmechanismus
MTAA acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in response to GABA binding. This results in an increase in the inhibitory tone of the central nervous system, leading to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
MTAA has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease seizure activity in rats, reduce anxiety-like behavior in mice, and improve cognitive function in aged rats. Additionally, MTAA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTAA in lab experiments is its high selectivity for the GABA receptor, which allows for more precise manipulation of neuronal activity. Additionally, MTAA has a long half-life, which makes it suitable for chronic experiments. However, one of the limitations of using MTAA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MTAA. One potential avenue is the development of more selective modulators of the GABA receptor, which could lead to more precise manipulation of neuronal activity. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of MTAA, which could have implications for the treatment of various neurological disorders. Finally, the potential for off-target effects of MTAA should be further investigated, and alternative modulators of the GABA receptor should be explored.
Synthesemethoden
The synthesis of MTAA involves the reaction of N-methylacetamide with 4-(1,2,4-triazol-1-yl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields MTAA as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
MTAA has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. MTAA has been used to study the role of GABA in various physiological and pathological conditions, such as anxiety, epilepsy, and schizophrenia.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(16(3)11(2)18)12-4-6-13(7-5-12)17-9-14-8-15-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZBOWSAZMHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)